molecular formula C10H9NO3 B1359973 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid CAS No. 1018243-08-7

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Cat. No.: B1359973
CAS No.: 1018243-08-7
M. Wt: 191.18 g/mol
InChI Key: VFSXKTOUXOEVGL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, this compound can enhance cellular metabolism by increasing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Preparation Methods

The synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid typically involves the reduction of the corresponding indole derivatives. One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the reduction of functional groups in 2-oxindole and 2-chloroindole molecules . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid can be compared with other indole derivatives such as:

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXKTOUXOEVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649320
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018243-08-7
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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